molecular formula C18H12ClF5N4O5 B11091340 (2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11091340
M. Wt: 494.8 g/mol
InChI Key: UBBWEEYHBKBEDS-UHFFFAOYSA-N
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Description

(2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring.

    Nitration: Addition of nitro groups to the aromatic ring.

    Piperazine Derivatization: Attachment of the piperazine moiety to the substituted phenyl ring.

    Methanone Formation: Formation of the methanone linkage to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms and nitro groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to improve pharmacokinetic properties and therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen and nitro groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: Shares the chloro and difluoro substituents but lacks the piperazine and nitro groups.

    4-(2,6-Dinitro-4-(trifluoromethyl)phenyl)piperazine: Contains the piperazine and nitro groups but lacks the chloro and difluoro substituents.

Uniqueness

The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE lies in its combination of multiple halogen atoms, nitro groups, and a piperazine moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C18H12ClF5N4O5

Molecular Weight

494.8 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H12ClF5N4O5/c19-11-8-13(21)12(20)7-10(11)17(29)26-3-1-25(2-4-26)16-14(27(30)31)5-9(18(22,23)24)6-15(16)28(32)33/h5-8H,1-4H2

InChI Key

UBBWEEYHBKBEDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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